molecular formula C22H22F3N3O2 B2528531 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 833445-51-5

3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2528531
CAS No.: 833445-51-5
M. Wt: 417.432
InChI Key: VAIQUKRVLODDEG-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a benzylpiperazine moiety at the 3-position and a 3-(trifluoromethyl)phenyl group at the 1-position.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2/c23-22(24,25)17-7-4-8-18(13-17)28-20(29)14-19(21(28)30)27-11-9-26(10-12-27)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIQUKRVLODDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through a cyclization reaction.

    Introduction of the Pyrrolidine-2,5-dione Moiety: This step involves the reaction of the piperazine intermediate with a suitable dione precursor under controlled conditions.

    Addition of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the pyrrolidine-2,5-dione moiety, potentially converting it to a more reduced form.

    Substitution: The trifluoromethylphenyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce more reduced forms of the pyrrolidine-2,5-dione moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, piperazine derivatives are often studied for their potential effects on neurotransmitter systems. This compound may be investigated for its interactions with various receptors in the brain.

Medicine

Potential medicinal applications include the development of new drugs for the treatment of neurological disorders. The compound’s structure suggests it may have activity as a central nervous system agent.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione likely involves interactions with specific molecular targets in the central nervous system. These may include neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Physicochemical Comparison

Compound Name Piperazine/Piperidine Substituent Aryl Substituent Molecular Weight (g/mol) Key Structural Differences
3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (Main Compound) Benzylpiperazine 3-(Trifluoromethyl)phenyl ~416* Reference compound with CF₃ group
3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione Benzylpiperazine 3-Chlorophenyl ~396.5* Chlorine substituent instead of CF₃
3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione Benzhydrylpiperazine 4-Chlorophenyl 459.97 Bulky benzhydryl group; para-chloro
3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione Benzylpiperidine 3,4-Dichlorophenyl 417.33 Piperidine core; dichloro substitution

*Estimated based on molecular formula.

Key Comparative Insights

The dichlorophenyl group in ’s compound further increases hydrophobicity, which may affect bioavailability and metabolic stability .

Steric and Electronic Modifications The benzhydrylpiperazine group in ’s compound introduces significant steric bulk, likely reducing binding efficiency to sterically constrained targets compared to the benzylpiperazine in the main compound .

Positional Isomerism

  • The para-chloro substitution in ’s compound versus the meta-chloro in ’s analog may influence electronic interactions with aromatic residues in target proteins, affecting potency .

Research Findings and Methodological Context

This method, which avoids logarithmic transformations and simplifies confidence limit calculations, may underpin comparative efficacy studies of these analogs . For example:

  • The trifluoromethyl group’s electron-withdrawing nature could enhance receptor binding affinity compared to chlorine, but this hypothesis requires experimental validation using dose-response curves .
  • The piperidine-to-piperazine substitution in ’s compound might alter pharmacokinetic profiles, necessitating slope-parallelism tests as per ’s framework to compare relative potency .

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, characterized by a trifluoromethyl group and a pyrrolidine-2,5-dione moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H22F3N3O2. The presence of the trifluoromethyl group is particularly significant as it can enhance lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC22H22F3N3O2
Molecular Weight421.43 g/mol
IUPAC NameThis compound
CAS Number833445-51-5

The biological activity of this compound is likely mediated through interactions with various molecular targets in the central nervous system (CNS). It may act on neurotransmitter receptors, ion channels, or enzymes involved in neurotransmitter metabolism. The specific mechanisms remain to be fully elucidated but are critical for understanding its pharmacological profile.

Pharmacological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant pharmacological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research has indicated that certain piperazine derivatives possess anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported that these compounds can induce apoptosis in cancer cells by accumulating in the nucleus and mitochondria and exerting anti-migratory and antiangiogenic effects .

Neuropharmacological Effects

Given its potential CNS-targeting properties, this compound may influence neurotransmission and neurochemical pathways. Piperazine derivatives are often studied for their anxiolytic and antidepressant effects. However, specific studies focusing on this compound are necessary to confirm these effects.

Case Studies

  • Anticancer Research : A study exploring the cytotoxic effects of similar piperazine derivatives found significant activity against breast cancer cell lines, indicating a potential pathway for further investigation into this compound's anticancer properties .
  • Neuropharmacology : Research into related piperazine compounds has shown modulation of serotonin and dopamine receptors, suggesting that this compound may also affect mood and anxiety levels through similar pathways.

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